Ispinesib works by inhibiting Kinesin Spindle Protein (KSP), also known as Eg5 or kinesin-5 []. KSP is a motor protein essential for the formation and function of the mitotic spindle during cell division []. By blocking KSP, ispinesib disrupts the proper separation of chromosomes, leading to mitotic arrest and ultimately, cell death []. This targeted approach focuses on rapidly dividing cancer cells, potentially minimizing side effects on healthy tissues.
Preclinical studies have shown promising results for ispinesib's anti-tumor activity. In vitro studies demonstrated cytotoxicity against various cancer cell lines, including leukemia, Ewing sarcoma, and breast cancer []. Additionally, ispinesib exhibited significant in vivo activity against xenografts of these cancers in mice []. These findings suggest ispinesib's potential for a broad range of tumor types.
Clinical trials are ongoing to evaluate the safety and efficacy of ispinesib in humans. Early phase I trials explored the maximum tolerated dose and potential side effects of ispinesib, alone or in combination with other chemotherapies [, ]. Results indicate an acceptable safety profile with manageable side effects compared to traditional anti-microtubule agents []. Further studies are investigating ispinesib's effectiveness in different cancer types and treatment regimens.
Ispinesib, also known as SB-715992, is a small-molecule inhibitor specifically targeting kinesin spindle protein, a crucial motor protein involved in mitotic spindle formation during cell division. Its chemical formula is , and it has a molecular weight of approximately 517.07 g/mol. Ispinesib functions by inhibiting the ATPase activity of kinesin spindle protein, which is essential for establishing a bipolar spindle and ensuring proper chromosome segregation during mitosis .
The primary mechanism of action of ispinesib involves its binding to kinesin spindle protein, leading to conformational changes that prevent the protein from interacting with microtubules. This inhibition disrupts the assembly of the mitotic spindle, resulting in cell cycle arrest at the metaphase stage . The compound's allosteric inhibition is characterized by its high specificity, being approximately 40,000 times more selective for kinesin spindle protein compared to other kinesins .
Ispinesib has demonstrated significant biological activity in various preclinical and clinical studies. It induces mitotic arrest in cancer cells, leading to apoptosis. In vitro studies have shown that ispinesib effectively inhibits the growth of several human cancer cell lines, including breast and prostate cancer cells . Clinical trials have reported a response rate of 9% in women with metastatic breast cancer who had previously failed other treatments . The most common side effect observed was reversible neutropenia, while significant neurotoxicities were notably absent .
Ispinesib is primarily investigated for its potential use in treating various cancers, including:
Its ability to induce mitotic arrest makes it a promising candidate for combination therapies with other chemotherapeutics like docetaxel . Ongoing clinical trials continue to evaluate its efficacy and safety profile across different tumor types .
Studies on ispinesib's interactions have focused on its pharmacokinetics when used in combination with other agents. For instance, a phase I trial assessed its use alongside docetaxel in patients with advanced solid tumors. The maximum tolerated dose was established without significant drug-drug interactions noted between ispinesib and docetaxel . Additionally, research has shown that ispinesib does not exhibit significant neurotoxicity or gastrointestinal side effects commonly associated with other chemotherapeutics .
Several compounds share structural or functional similarities with ispinesib. Key examples include:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Monastrol | Inhibits kinesin spindle protein | First identified KSP inhibitor; induces monopolar spindles |
Eribulin | Microtubule dynamics modulator | Derived from marine sponge; unique mechanism involving microtubule destabilization |
Taxanes (e.g., Paclitaxel) | Stabilizes microtubules | Widely used in chemotherapy; different mechanism focusing on microtubule stabilization |
Ispinesib's uniqueness lies in its highly selective inhibition of kinesin spindle protein without significant off-target effects, making it a valuable candidate for targeted cancer therapies .
Ispinesib possesses the molecular formula C30H33ClN4O2, reflecting its complex heterocyclic structure containing 30 carbon atoms, 33 hydrogen atoms, one chlorine atom, four nitrogen atoms, and two oxygen atoms [1] [2] [3]. The compound exhibits a precise molecular weight of 517.062 g/mol, with some sources reporting 517.1 g/mol due to rounding differences [4] [5]. This molecular weight places ispinesib within the range typical for small molecule therapeutic agents, facilitating its bioavailability and cellular permeability properties.
The molecular formula indicates the presence of multiple aromatic systems and nitrogen-containing heterocycles, which contribute to the compound's planarity and extensive conjugation. The single chlorine substituent provides both electronic and steric modifications to the core quinazolinone structure, influencing the compound's binding affinity and selectivity for its target protein [6].
Ispinesib contains a single stereogenic center with an (R) absolute configuration according to the Cahn-Ingold-Prelog nomenclature system [4]. The complete IUPAC name N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide explicitly designates the stereochemistry at the chiral carbon center [7]. This stereogenic center is located at the carbon atom bearing both the isopropyl group and the quinazolinone moiety, creating the potential for two enantiomeric forms.
The (R) configuration is critical for the biological activity of ispinesib, as demonstrated by structure-activity relationship studies showing that the stereochemistry significantly influences binding affinity to the kinesin spindle protein target [8]. X-ray crystallographic studies have confirmed the absolute configuration, with the compound crystallizing in specific space groups that preserve the chiral integrity of the molecule [8].
The quinazolinone core represents the fundamental structural framework of ispinesib, consisting of a fused benzene and pyrimidine ring system with a carbonyl group at the 4-position [2] [9]. This heterocyclic system, specifically the 7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl moiety, provides the primary pharmacophoric elements responsible for target recognition and binding [10]. The quinazolinone scaffold exhibits planar geometry, facilitating π-π stacking interactions with aromatic amino acid residues in the protein binding site.
The lactam functionality within the quinazolinone ring system serves as both a hydrogen bond acceptor and contributes to the overall electronic properties of the molecule [10]. The nitrogen atoms at positions 1 and 3 of the quinazolinone ring provide additional sites for intermolecular interactions, with the N-3 position bearing the benzyl substituent that extends into hydrophobic binding pockets [11].
The chlorine substituent is positioned at the 7-position of the quinazolinone ring system, occupying a hydrophobic pocket formed by specific amino acid residues including Leu160, Leu171, and Arg221 in the target protein [10]. This chloro substituent provides both steric bulk and electronic modulation, influencing the compound's binding affinity through halogen bonding interactions and van der Waals forces.
The benzyl group attached to the N-3 position of the quinazolinone extends into the deepest regions of the hydrophobic binding pocket, where it engages in extensive π-π stacking interactions with Pro137 and edge-to-face interactions with Trp127 [10] [12]. These benzyl interactions contribute significantly to the binding stability and selectivity of ispinesib for its target protein.
The aminopropyl chain, specifically the N-(3-aminopropyl) moiety, provides both flexibility and polarity to the ispinesib structure [10] [12]. This chain terminates in a primary amine group that can engage in hydrogen bonding interactions with carboxylate residues such as Glu116 in the target protein binding site. The flexible nature of this chain, as evidenced by its disorder in some crystal structures, suggests that it may adopt multiple conformations during binding [10].
The aminopropyl chain serves to balance the lipophilic character of the quinazolinone and benzyl groups, potentially influencing the compound's solubility and pharmacokinetic properties [12]. The primary amine provides a site for potential salt formation, which has been exploited in the development of the mesylate salt form for improved pharmaceutical properties [13].
X-ray crystallographic analysis of ispinesib in complex with its target protein Eg5 has been achieved at 2.6 Å resolution, providing detailed insights into the molecular interactions and binding mode [11] [10]. The crystal structure reveals that ispinesib occupies an allosteric binding site formed by helix α2, loop L5, and helix α3 of the kinesin motor domain. The crystallographic data suffered from pseudo-merohedral twinning and translational noncrystallographic symmetry, presenting significant challenges in data processing and structure refinement [14].
The crystal structure demonstrates that ispinesib is completely buried within the hydrophobic binding pocket, making extensive van der Waals contacts with the protein surface [10]. The benzyl moiety penetrates deeply into the pocket where it stacks with Pro137, while the quinazolinone system sits in a complementary hydrophobic environment. The chlorine substituent occupies a specific pocket formed by Leu160 and Arg221, contributing to the binding specificity [10].
Four independent protein-inhibitor complexes were observed in the asymmetric unit, with pairwise superpositions showing root-mean-square deviations of approximately 0.6 Å for ~300 Cα atoms [10]. This structural consistency across multiple complexes validates the reliability of the binding mode determination and provides confidence in the observed intermolecular interactions.
Nuclear magnetic resonance spectroscopy has been extensively employed for the structural characterization of ispinesib, with both ¹H and ¹³C NMR providing detailed information about the molecular connectivity and electronic environment [8] [15]. The ¹H NMR spectrum exhibits characteristic signals for the aromatic protons of the quinazolinone and benzyl systems, as well as the aliphatic protons of the aminopropyl and isopropyl chains. The NMR data confirm the structural integrity and purity of synthetic ispinesib samples, with chemical shifts consistent with the proposed molecular structure [16].
High-performance liquid chromatography analysis demonstrates purity levels exceeding 98% for pharmaceutical-grade ispinesib samples, with retention times and peak profiles consistent across different analytical batches [15] [16]. Mass spectrometry provides definitive molecular weight confirmation, with electrospray ionization mass spectrometry showing the expected molecular ion peaks and characteristic fragmentation patterns [8].
Infrared spectroscopy reveals characteristic absorption bands corresponding to the carbonyl stretch of the quinazolinone lactam (~1650 cm⁻¹), N-H stretches of the primary amine (~3300-3500 cm⁻¹), and aromatic C=C stretches (~1600 cm⁻¹) [17]. These spectroscopic fingerprints provide rapid identification methods for quality control and structural verification of ispinesib preparations.
Property | Value |
---|---|
Molecular Formula | C30H33ClN4O2 |
Molecular Weight (g/mol) | 517.062 - 517.1 |
CAS Number | 336113-53-2 |
IUPAC Name | N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide |
Canonical SMILES | CC(C)C(N(CCCN)C(=O)C1=CC=C(C)C=C1)C1=NC2=CC(Cl)=CC=C2C(=O)N1CC1=CC=CC=C1 |
Standard InChI Key | QJZRFPJCWMNVAV-HHHXNRCGSA-N |
Property | Value |
---|---|
Melting Point (°C) | 89 - 92 [18] |
Boiling Point (°C) | 708.0 ± 70.0 (Predicted) [18] |
Density (g/cm³) | 1.2 ± 0.1 (Predicted) [6] |
Flash Point (°C) | 382.0 ± 35.7 [6] |
Vapor Pressure (mmHg at 25°C) | 0.0 ± 2.3 [6] |
Refractive Index | 1.619 [6] |
LogP | 5.20 [6] |
Polar Surface Area (Ų) | 81.22 [6] |
pKa | 9.65 ± 0.10 (Predicted) [18] |
Structural Component | Description |
---|---|
Core Structure | 7-chloro-3,4-dihydro-4-oxo-3-(phenylmethyl)-2-quinazolinyl |
Quinazolinone Ring System | Quinazolin-4(3H)-one with benzyl substitution at N-3 |
Chloro Substituent Position | Chlorine at position 7 of quinazolinone ring |
Benzyl Substituent | Phenylmethyl group attached to N-3 of quinazolinone |
Aminopropyl Chain | N-(3-aminopropyl) chain with terminal primary amine |
Methyl Toluyl Group | 4-methylbenzamide moiety |
Isopropyl Group | 2-methylpropyl group at chiral center |
Chiral Center Configuration | (1R) absolute configuration at stereogenic center |
Solvent | Solubility |
---|---|
DMSO | 103 mg/mL (199.2 mM) [15] |
Ethanol | 103 mg/mL (199.2 mM) [15] |
Chloroform | Slightly soluble [18] |
Methanol | Slightly soluble [18] |
Water | Insoluble [15] |
Kinesin Spindle Protein, also designated as Human Eg5 (HsEg5), represents a member of the kinesin-5 family of molecular motor proteins that constitute essential components of the mitotic machinery [1] [2]. The protein exhibits a characteristic homotetrameric quaternary structure composed of four identical subunits, each containing a globular motor domain responsible for adenosine triphosphate hydrolysis and force generation [1] [3]. The motor domain encompasses approximately 340 amino acid residues and contains the canonical nucleotide binding site characteristic of all kinesin superfamily members [4].
The structural architecture of KSP includes several critical functional elements. The motor domain contains the adenosine triphosphate binding pocket, which coordinates magnesium ions and facilitates nucleotide hydrolysis through a series of conserved catalytic residues [5]. Adjacent to the catalytic core lies the neck linker region, a mobile structural element that undergoes conformational changes during the mechanochemical cycle and transmits force to the cargo-binding domains [5]. The carboxyl-terminal region encompasses the stalk domain, which mediates tetramerization through coiled-coil interactions, and the tail domain responsible for cargo recognition and subcellular localization [6].
Functionally, KSP operates as a plus-end-directed molecular motor that utilizes the chemical energy derived from adenosine triphosphate hydrolysis to generate mechanical work [7] [3]. The protein demonstrates the remarkable capability of simultaneously binding to two antiparallel microtubules through its motor domains and driving their relative sliding at velocities of approximately 20 nanometers per second [7]. This bidirectional motor activity enables KSP to exert outward forces between interpolar microtubules, resulting in spindle pole separation rates of approximately 40 nanometers per second in living cells [7].
KSP performs indispensable functions throughout multiple phases of mitotic spindle assembly and maintenance [1] [8]. During prophase and prometaphase, the protein localizes to centrosomes and mediates the initial separation of duplicated spindle poles [8]. This centrosome separation process requires the coordinated action of KSP motors working in conjunction with nuclear envelope-associated dynein complexes to establish the bipolar architecture characteristic of mature mitotic spindles [6].
Throughout metaphase, KSP maintains spindle bipolarity by continuously generating outward forces between overlapping interpolar microtubules [3] [6]. The protein concentrates at spindle poles and along the length of interpolar microtubules, where it cross-links antiparallel filaments and drives their sliding separation [3]. This mechanical activity counteracts the inward forces generated by opposing motor proteins, particularly dynein, and maintains the structural integrity of the bipolar spindle apparatus [9].
The spatial distribution of KSP within the spindle reflects its multiple functional roles. Immunofluorescence studies demonstrate enrichment of the protein at centrosomes and spindle pole bodies, consistent with its function in pole separation and maintenance [3]. Additionally, KSP localizes along the length of interpolar microtubules, particularly within the spindle midzone where antiparallel filaments overlap [3]. During anaphase, the protein redistributes to the central spindle region, where it contributes to the maintenance of spindle structure during chromosome segregation [6].
Ispinesib exerts its inhibitory effects through a sophisticated allosteric mechanism that does not directly compete with adenosine triphosphate for binding to the primary nucleotide binding pocket [10] [11]. Instead, the compound binds to an induced-fit allosteric site located approximately 12 angstroms from the catalytic center of the enzyme [10] [12]. This allosteric binding pocket is formed by the convergence of three key structural elements: helix α2, loop L5, and helix α3 [10] [13].
The binding of ispinesib to this allosteric site induces significant conformational changes throughout the motor domain that indirectly affect adenosine triphosphate binding and hydrolysis kinetics [10] [14]. Kinetic analyses demonstrate that ispinesib functions as a non-competitive inhibitor with respect to adenosine triphosphate, indicating that the compound does not prevent initial nucleotide binding but rather interferes with subsequent steps in the catalytic cycle [10]. The inhibition constant (Ki apparent) for ispinesib has been determined to be 1.7 nanomolar, reflecting the extremely high affinity of the compound for its target [15].
Structural studies reveal that ispinesib binding creates a previously non-existent binding pocket through induced-fit conformational changes [16] [12]. The compound establishes multiple favorable interactions within this pocket, including hydrophobic contacts with leucine 214 and alanine 218, as well as potential hydrogen bonding interactions with glutamic acid residues [13] [16]. The benzyl group of ispinesib induces a 1.3 angstrom shift of the leucine 214 backbone, creating additional space to accommodate the bulky aromatic substituent [16].
The primary mechanism by which ispinesib inhibits KSP function involves the prevention of adenosine diphosphate release from the motor domain [10] [11]. Under normal physiological conditions, the KSP mechanochemical cycle proceeds through a series of discrete conformational states linked to nucleotide binding, hydrolysis, and product release [17] [18]. Adenosine triphosphate binding induces conformational changes that promote microtubule binding, followed by hydrolysis to generate adenosine diphosphate and inorganic phosphate [17]. The subsequent release of adenosine diphosphate represents a critical step that allows the motor to complete its catalytic cycle and undergo additional rounds of force generation [18].
Ispinesib disrupts this normal progression by stabilizing the KSP-adenosine diphosphate complex and preventing the dissociation of the nucleotide product [10] [19]. Detailed kinetic analyses using pre-steady-state methods demonstrate that ispinesib-treated KSP retains adenosine diphosphate within the active site for extended periods, effectively locking the motor in a non-productive conformational state [10]. This inhibition mechanism differs from that observed with competitive adenosine triphosphate analogs, which typically prevent initial nucleotide binding rather than interfering with product release [10].
The prevention of adenosine diphosphate release has profound consequences for KSP motor function. In the presence of ispinesib, KSP molecules become trapped in a high-affinity adenosine diphosphate-bound state that cannot undergo the conformational transitions necessary for force generation [10] [19]. This results in the accumulation of non-functional KSP-adenosine diphosphate-ispinesib ternary complexes that retain the ability to bind microtubules but cannot contribute to spindle pole separation [10].
Ispinesib significantly modifies the interaction between KSP and microtubules, although the compound does not completely abolish the initial binding event [10] [11]. Unlike some KSP inhibitors that prevent microtubule association entirely, ispinesib allows the formation of KSP-microtubule complexes but alters the nature and stability of these interactions [10]. This selective modulation of microtubule binding reflects the allosteric mechanism of ispinesib action, which induces conformational changes that propagate from the inhibitor binding site to the microtubule-binding interface [10].
Kinetic binding studies demonstrate that ispinesib treatment reduces the apparent affinity of KSP for microtubules under steady-state conditions [10]. This effect appears to result from conformational changes in the motor domain that alter the geometry of microtubule-binding surfaces rather than direct steric hindrance of the binding interface [14]. The compound preferentially stabilizes KSP conformations that exhibit reduced microtubule binding capacity, effectively shifting the equilibrium toward dissociated states [10].
Importantly, ispinesib does not prevent the release of KSP-adenosine diphosphate complexes from microtubules, distinguishing its mechanism from that of other allosteric inhibitors [10]. This observation suggests that the compound primarily affects the forward binding reaction rather than the reverse dissociation process. The ability of ispinesib-inhibited KSP to dissociate from microtubules may contribute to the disruption of normal spindle dynamics by promoting the accumulation of non-productive motor-microtubule interactions [10].
The binding of ispinesib to KSP results in complete inhibition of motor protein movement along microtubules, effectively converting the active motor into a static microtubule-binding protein [10] [11]. This inhibition of motility occurs through the prevention of the conformational changes necessary for the power stroke mechanism that drives kinesin movement [10]. In the presence of ispinesib, KSP molecules remain bound to microtubules but cannot undergo the cyclical conformational transitions that normally result in processive movement toward microtubule plus ends [10].
Single-molecule motility assays demonstrate that ispinesib treatment completely abolishes the ability of KSP to drive microtubule sliding in reconstituted systems [20]. Under normal conditions, KSP tetramers can simultaneously engage two antiparallel microtubules and drive their relative sliding at rates of approximately 40 nanometers per second [7]. However, in the presence of ispinesib, this sliding activity is eliminated, resulting in static microtubule cross-links that cannot generate the forces necessary for spindle pole separation [10].
The inhibition of motor movement by ispinesib correlates directly with the prevention of adenosine diphosphate release from the catalytic site [10]. The retention of adenosine diphosphate within the active site locks the motor domain in a conformation that cannot undergo the neck linker docking movements essential for force generation [5]. This mechanical coupling between nucleotide state and conformational changes represents a fundamental aspect of kinesin motor function that is exploited by ispinesib to achieve selective inhibition [10].
Monastrol represents the prototypical KSP inhibitor that established the feasibility of targeting this motor protein for therapeutic applications [21] [12]. Despite sharing the same general binding site with ispinesib, monastrol exhibits significantly different potency and pharmacological properties [10] [21]. The most striking difference between these compounds lies in their respective inhibition constants, with ispinesib demonstrating approximately 1000-fold greater potency than monastrol [10] [21]. While ispinesib exhibits a Ki apparent of 1.7 nanomolar, monastrol requires concentrations in the range of 14-30 micromolar to achieve comparable levels of KSP inhibition [21] [22].
Both compounds bind to the allosteric pocket formed by helix α2, loop L5, and helix α3, and both function through induced-fit mechanisms that create previously non-existent binding sites [10] [21] [12]. However, the molecular details of their interactions within this pocket differ substantially. Monastrol establishes primary contacts with arginine 119, glutamic acid 116, and glutamic acid 118, along with hydrophobic interactions with several aliphatic residues [23] [24]. In contrast, ispinesib forms a more extensive network of interactions that includes additional hydrophobic contacts and potentially different hydrogen bonding patterns [10] [16].
The mechanism of inhibition is fundamentally similar for both compounds, involving the prevention of adenosine diphosphate release and the stabilization of non-productive motor conformations [10] [21]. Both ispinesib and monastrol bind preferentially to the KSP-adenosine diphosphate complex, forming ternary complexes that cannot undergo normal catalytic cycling [10] [25]. However, monastrol exhibits significantly greater sensitivity to ionic strength conditions, suggesting that electrostatic interactions play a more prominent role in its binding mechanism compared to ispinesib [21] [25].
The structural differences between ispinesib and monastrol provide important insights into the molecular determinants of KSP inhibitor potency and selectivity [10] [16] [22]. Ispinesib belongs to the quinazolinone class of compounds and features a rigid bicyclic core structure with an extended alkyl chain bearing a terminal amino group [15] [22]. This molecular architecture enables the compound to establish optimal contacts within the allosteric binding pocket while maintaining favorable pharmacokinetic properties [22].
In contrast, monastrol is a dihydropyrimidinone derivative with a more flexible ring system and different substitution pattern [21] [23]. The thiophene ring of monastrol occupies a similar position to the quinazolinone core of ispinesib, but the overall shape and electronic properties of the two compounds differ substantially [22] [23]. These structural differences translate into distinct binding modes within the allosteric pocket, with ispinesib achieving more extensive and energetically favorable interactions [16].
The superior potency of ispinesib appears to result from its ability to induce larger conformational changes upon binding compared to monastrol [16]. Crystallographic studies reveal that ispinesib binding causes a 1.3 angstrom shift of the leucine 214 backbone to accommodate the benzyl substituent, creating a more complementary binding surface [16]. This induced-fit adaptation results in enhanced binding affinity and more effective disruption of the normal conformational dynamics required for motor function [16].
Additionally, the resistance profiles of these compounds differ significantly, reflecting their distinct molecular interactions within the binding site [10] [26]. Ispinesib resistance can arise through specific mutations such as aspartic acid 130 to valine and alanine 133 to aspartic acid, which disrupt key binding interactions [10] [26]. These resistance mutations provide valuable information about the critical contact points for ispinesib binding and highlight the importance of specific amino acid residues in maintaining high-affinity interactions [13] [27].
Parameter | Ispinesib (SB-715992) | Monastrol |
---|---|---|
IC50 (KSP ATPase) | < 10 nM | 14-30 μM |
Cellular IC50 | 1.2-9.5 nM | 12.3-49.9 μg/ml |
Binding Site | α2/Loop L5/α3 allosteric pocket | α2/Loop L5/α3 allosteric pocket |
Binding Mechanism | Allosteric inhibition | Allosteric inhibition |
ADP Release Effect | Prevents ADP release | Prevents ADP release |
Microtubule Binding Effect | Alters KSP-microtubule binding | Cannot bind microtubules productively |
Motor Protein Movement | Inhibits motor movement | Inhibits motor movement |
Structural Class | Quinazolinone derivative | Dihydropyrimidinone (DHPM) |
Clinical Status | Phase II clinical trials | Research tool compound |
Key Binding Interactions | Multiple hydrophobic/H-bond interactions | Arg119, Glu116, Glu118, hydrophobic contacts |
Selectivity | >10,000-fold over other kinesins | Selective for Eg5/KSP |
Conformational Changes | Locks KSP in ADP-bound state | Forms KSP-ADP-monastrol ternary complex |
Resistance Mutations | D130V, A133D | Not extensively studied |